Teriflunomide Teriflunomide Teriflunomide is an enamide obtained by formal condensation of the carboxy group of (2Z)-2-cyano-3-hydroxybut-2-enoic acid with the anilino group of 4-(trifluoromethyl)aniline. Used for the treatment of relapsing forms of multiple sclerosis and rheumatoid arthritis. It has a role as an EC 1.3.98.1 [dihydroorotate oxidase (fumarate)] inhibitor, a tyrosine kinase inhibitor, a hepatotoxic agent, a drug metabolite and a non-steroidal anti-inflammatory drug. It is a nitrile, an enol, an aromatic amide, an enamide, a member of (trifluoromethyl)benzenes and a secondary carboxamide.
Teriflunomide is the active metabolite of leflunomide, and it acts as an immunomodulatory agent by inhibiting pyrimidine synthesis. It is marketed under the name Aubagio® and is indicated for the treatment of multiple sclerosis, specifically relapsing forms. The FDA label states an important warning about the risk of hepatoxicity and teratogenicity for patients using teriflunomide.
Teriflunomide is a Pyrimidine Synthesis Inhibitor. The mechanism of action of teriflunomide is as a Dihydroorotate Dehydrogenase Inhibitor.
Teriflunomide is an orally available immunomodulatory agent used to treat relapsing multiple sclerosis. Teriflunomide is associated with transient serum enzyme elevations during therapy and with rare instances of acute liver injury.
See also: Leflunomide (is active moiety of).
Brand Name: Vulcanchem
CAS No.: 163451-81-8
VCID: VC0003375
InChI: InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
SMILES: CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol

Teriflunomide

CAS No.: 163451-81-8

VCID: VC0003375

Molecular Formula: C12H9F3N2O2

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

Teriflunomide - 163451-81-8

Description

Teriflunomide, marketed under the brand name Aubagio, is an oral immunomodulatory drug used primarily for the treatment of relapsing forms of multiple sclerosis (MS) in adults. It is the active metabolite of leflunomide, another immunosuppressive agent . Teriflunomide works by inhibiting the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including lymphocytes involved in the autoimmune response associated with MS .

Mechanism of Action

Teriflunomide exerts its effects by blocking the enzyme dihydroorotate dehydrogenase (DHODH), which is necessary for the synthesis of pyrimidine nucleotides. This action reduces the proliferation of activated T cells and other rapidly dividing cells, thereby modulating the immune response and reducing inflammation in MS . Additionally, teriflunomide may inhibit the transcription factor NF-κB and tyrosine kinase enzymes, although the latter effect is observed at higher doses not typically used clinically .

Clinical Uses

Teriflunomide is approved for treating relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . It is administered orally in doses of 7 mg or 14 mg once daily . The drug has shown efficacy in reducing the annualized relapse rate (ARR) and slowing disability progression in patients with relapsing-remitting MS (RRMS) .

Efficacy in Multiple Sclerosis

Clinical trials have demonstrated the effectiveness of teriflunomide in managing MS. The TEMSO trial, a pivotal Phase III study, showed that teriflunomide significantly reduced the ARR by 31% and 36% for the 14 mg dose compared to placebo in the TEMSO and TOWER studies, respectively . Additionally, teriflunomide reduced the risk of disability progression sustained for 12 weeks . Real-world data also support its effectiveness in reducing clinical and radiological activity while stabilizing disability .

Safety Profile

Teriflunomide is generally well-tolerated, but it can cause several side effects. Common adverse effects include nausea, diarrhea, thinning hair, and abnormal liver function tests . Serious side effects may include signs of infection, liver problems, pancreatitis, and allergic reactions . The drug is contraindicated in pregnancy due to potential teratogenic effects .

Common and Serious Side Effects

  • Common Side Effects:

    • Nausea

    • Diarrhea

    • Thinning hair

    • Abnormal liver function tests

  • Serious Side Effects:

    • Signs of infection

    • Liver problems

    • Pancreatitis

    • Allergic reactions

Long-term Safety and Tolerability

Long-term studies, including the TEMSO extension trial, have shown that teriflunomide maintains a consistent safety profile over extended periods, with no new or unexpected adverse events reported beyond those observed in the initial trials . The most common adverse events reported in long-term studies include transient elevations in liver enzymes and hair thinning, which often occur early in treatment and may decrease over time .

CAS No. 163451-81-8
Product Name Teriflunomide
Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
IUPAC Name (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Standard InChI InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
Standard InChIKey UTNUDOFZCWSZMS-YFHOEESVSA-N
Isomeric SMILES C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
SMILES CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Canonical SMILES CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Appearance Powder
Solubility Soluble in DMSO (practically insoluble in water).
Synonyms 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2Z-butenamide
Reference [1]. He D, Xu Z, Dong S, et al. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. [2]. Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. [3]. Miller AE, O/'Connor P, Wolinsky JS, et al. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis. Mult Scler. 2012 Nov;18(11):1625-32. [4]. Xi H, Cun D, Wang Z, et al. Effect of the stability of hydrogen-bonded ion pairs with organic amines on transdermal penetration of teriflunomide. Int J Pharm. 2012 Oct 15;436(1-2):857-61.
PubChem Compound 54684141
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :